Radotinib-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Radotinib-d6 ist ein deuteriummarkiertes Derivat von Radotinib, einem Tyrosinkinase-Inhibitor der zweiten Generation. Es wird hauptsächlich als interner Standard bei der Quantifizierung von Radotinib in verschiedenen analytischen Methoden verwendet. Radotinib selbst ist bekannt für seine Wirksamkeit bei der Behandlung der chronisch-myeloischen Leukämie, insbesondere bei Patienten, die eine Resistenz oder Intoleranz gegenüber anderen Bcr-Abl-Tyrosinkinase-Inhibitoren aufweisen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Radotinib-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Radotinib-Molekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der Prozess beinhaltet häufig die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuterium an bestimmten Positionen innerhalb des Moleküls sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte, wie z. B. Kristallisation und Chromatographie. Die Verwendung deuterierter Lösungsmittel und Reagenzien ist entscheidend, um die Deuteriummarkierung während des gesamten Produktionsprozesses zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Radotinib-d6 unterliegt, wie sein nicht-deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an bestimmten Positionen innerhalb des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deuterierte Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Radotinib-d6 wird in der wissenschaftlichen Forschung, insbesondere in den folgenden Bereichen, umfassend eingesetzt:

Chemie: Als interner Standard in der Massenspektrometrie und der Kernspinresonanzspektroskopie (NMR) zur Quantifizierung und Strukturaufklärung von Radotinib.

Biologie: Wird in Studien verwendet, um die Stoffwechselwege und die Pharmakokinetik von Radotinib zu verstehen.

Medizin: Hilft bei der Entwicklung neuer therapeutischer Strategien für die chronisch-myeloische Leukämie, indem Einblicke in das Verhalten des Medikaments in biologischen Systemen gegeben werden.

Industrie: Wird zur Qualitätskontrolle und Validierung von pharmazeutischen Formulierungen eingesetzt, die Radotinib enthalten

Wirkmechanismus

This compound, als markierte Form von Radotinib, teilt den gleichen Wirkmechanismus. Radotinib hemmt die Bcr-Abl-Tyrosinkinase, die für die unkontrollierte Proliferation von Leukämiezellen verantwortlich ist. Durch die Bindung an die ATP-Bindungsstelle der Kinase verhindert Radotinib die Phosphorylierung von nachgeschalteten Substraten, wodurch das Zellwachstum gehemmt und die Apoptose von Leukämiezellen induziert wird .

Wirkmechanismus

Radotinib-d6, being a labeled form of Radotinib, shares the same mechanism of action. Radotinib inhibits the Bcr-Abl tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of the kinase, Radotinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis in leukemic cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imatinib: Der Bcr-Abl-Inhibitor der ersten Generation, der zur Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.

Dasatinib: Ein Inhibitor der zweiten Generation mit einem breiteren Wirkungsspektrum.

Nilotinib: Ein weiterer Inhibitor der zweiten Generation mit verbesserter Wirksamkeit und Sicherheitsprofil.

Einzigartigkeit von Radotinib-d6

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die mehrere Vorteile bietet:

Erhöhte Stabilität: Deuteriumatome bilden stärkere Bindungen als Wasserstoff, was zu einer erhöhten metabolischen Stabilität führt.

Verbesserte Pharmakokinetik: Die Deuteriumsubstitution kann die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) des Arzneimittels verändern.

Genaue Quantifizierung: Als interner Standard ermöglicht this compound die präzise Quantifizierung von Radotinib in verschiedenen analytischen Methoden

Biologische Aktivität

Radotinib-d6 is a deuterium-labeled derivative of Radotinib, a selective BCR-ABL1 tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). This article explores the biological activity of this compound, emphasizing its pharmacological properties, efficacy in clinical studies, and safety profile.

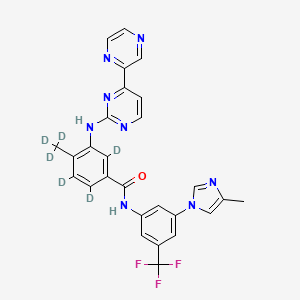

This compound has a molecular formula of C27H15F3D6N8O and a molecular weight of approximately 536.52 g/mol. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies, particularly in mass spectrometry applications.

| Property | Value |

|---|---|

| Molecular Formula | C27H15F3D6N8O |

| Molecular Weight | 536.52 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| LogP | 4.29 |

| Storage Conditions | -20°C |

Radotinib functions by inhibiting the BCR-ABL1 fusion protein, which is responsible for the pathogenesis of CML. The compound binds to the ATP-binding site of the BCR-ABL1 kinase, preventing its phosphorylation activity and subsequent signaling pathways that promote cell proliferation and survival.

Overview of Clinical Trials

Radotinib has been evaluated in several clinical trials, particularly focusing on patients with CML who are resistant or intolerant to other BCR-ABL1 inhibitors.

- Phase II Study Results :

- Objective : To assess the efficacy and safety of Radotinib in patients with chronic phase CML.

- Dosage : Patients received Radotinib at a dose of 400 mg twice daily.

- Participants : A total of 77 patients were enrolled.

- Outcomes :

Comparative Efficacy

In a comparative study against Imatinib, Radotinib demonstrated superior major molecular response rates:

| Treatment Group | MMR Rate (%) | Treatment Failure Rate (%) |

|---|---|---|

| Radotinib 300 mg | 85 | 6 |

| Radotinib 400 mg | 83 | 5 |

| Imatinib 400 mg | 75 | 19 |

These results suggest that Radotinib may be more effective than Imatinib, particularly in terms of reducing treatment failure rates .

Safety Profile

Radotinib is generally well-tolerated, with adverse events primarily classified as hematologic and non-hematologic:

- Common Adverse Events :

- Thrombocytopenia: 24.7%

- Anemia: 5.2%

- Fatigue: 3.9%

The most significant biochemical abnormality noted was hyperbilirubinemia (grade 3/4 in 23.4% of cases), which was managed through dose adjustments .

Pharmacokinetics

The pharmacokinetics of this compound allows for precise quantification using gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). The deuterium labeling enhances sensitivity and specificity in these analytical methods, making it an invaluable tool for research applications.

Eigenschaften

Molekularformel |

C27H21F3N8O |

|---|---|

Molekulargewicht |

536.5 g/mol |

IUPAC-Name |

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D |

InChI-Schlüssel |

DUPWHXBITIZIKZ-LJVZJTOJSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H] |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.